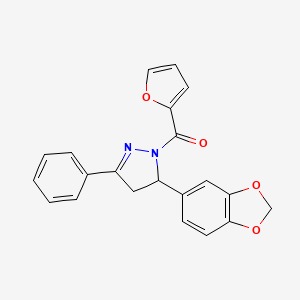

![molecular formula C16H15FN6O2 B6478928 3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898410-49-6](/img/structure/B6478928.png)

3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione” is a type of triazino and triazolo purine derivative . It is part of a class of compounds that have been studied for their potential antineoplastic, anti-HIV-1, and antimicrobial activities .

Synthesis Analysis

The synthesis of this compound involves the creation of new triazino and triazolo purine derivatives . The process includes the synthesis of 6,8-dimethyl-1,4-dihydro-1,2,4-triazino purine diones and 5,7,9-trimethyl-1,2,4-triazolo purine diones . The exact synthesis process for this specific compound is not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione”:

Anticancer Applications

Mechanism of Action: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including melanoma, non-small cell lung cancer, and breast cancer .

Research Findings: In vitro studies revealed that this compound exhibited significant growth inhibition (GI50 values) against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D .

Antimicrobial Applications

Mechanism of Action: The compound has been found to possess antimicrobial properties, making it effective against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .

Research Findings: It has shown potent activity against Pseudomonas aeruginosa and Proteus vulgaris, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Anti-HIV Applications

Mechanism of Action: This compound has demonstrated anti-HIV activity by inhibiting the replication of the HIV-1 virus. It interferes with the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA .

Research Findings: Compounds derived from this structure have shown moderate activity in protecting cells from HIV-1 infection, with significant cell protection percentages at specific concentrations .

Antifungal Applications

Mechanism of Action: The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membrane integrity and inhibit key enzymes involved in fungal metabolism .

Research Findings: Although the antifungal activity is generally weaker compared to its antibacterial effects, certain derivatives have shown activity against fungi like Aspergillus niger .

Anti-inflammatory Applications

Mechanism of Action: This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .

Research Findings: Studies have indicated that it can reduce inflammation in various in vitro and in vivo models, making it a potential candidate for treating inflammatory diseases .

Antioxidant Applications

Mechanism of Action: The compound has antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and aging .

Research Findings: It has been shown to exhibit significant antioxidant activity in various assays, indicating its potential use in formulations aimed at reducing oxidative damage .

Neuroprotective Applications

Mechanism of Action: This compound has neuroprotective effects, possibly due to its antioxidant properties and ability to modulate neurotransmitter systems .

Research Findings: Research has shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases .

Cardioprotective Applications

Mechanism of Action: The cardioprotective effects of this compound are linked to its ability to reduce oxidative stress and inflammation, which are key factors in cardiovascular diseases .

Research Findings: Studies have demonstrated that it can improve cardiac function and reduce damage in models of heart disease, highlighting its potential as a cardioprotective agent .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be fully identified. It has been found to exhibit considerable activity against certain types of cancer cells, including melanoma malme-3 m, non-small lung cancer hop-92, and breast cancer t-47d .

Mode of Action

It is believed to interact with its targets in a way that inhibits their growth and proliferation

Biochemical Pathways

Given its observed anticancer activity, it may be involved in pathways related to cell growth and proliferation

Result of Action

The compound has shown considerable activity against certain types of cancer cells, indicating that it may induce cell death or inhibit cell growth . .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPZCBUUDFSTKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478850.png)

![methyl 2-{7-[(2E)-but-2-en-1-yl]-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetate](/img/structure/B6478866.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478872.png)

![8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478880.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478883.png)

![N-tert-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B6478891.png)

![4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6478902.png)

![1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6478914.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478917.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B6478935.png)

![9-[(4-methoxyphenyl)methyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478942.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)